5-(Thiomorpholin-4-yl)benzene-1,3-diol
Description
5-(Thiomorpholin-4-yl)benzene-1,3-diol , also known by its chemical formula C~14~H~15~NO~3~S , is a synthetic organic compound. It belongs to the class of benzofuran-stilbene hybrid compounds. The compound’s structure combines features of both benzofuran and stilbene moieties. Let’s explore its various aspects:
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 5-(Thiomorpholin-4-yl)benzene-1,3-diol plays a crucial role in its properties and reactivity. The compound consists of a benzene ring substituted with a thiomorpholine group and two hydroxyl (diol) groups. The arrangement of atoms and functional groups determines its behavior in various environments.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is essential. Researchers have likely investigated its reactions with other molecules, such as nucleophiles, electrophiles, and radicals. These reactions could involve bond formation, cleavage, or functional group transformations. Detailed studies are necessary to elucidate its behavior under different conditions.
Mechanism of Action
The mechanism of action of 5-(Thiomorpholin-4-yl)benzene-1,3-diol remains an area of interest. It may exhibit antioxidant properties, as suggested by computational studies. The breaking of O–H bonds contributes to its antioxidative activity. Solvent effects play a significant role, with sequential proton loss–electron transfer (SPL–ET) likely in solvents like acetone. In the gas phase, hydrogen atom transfer (HAT) mechanisms are relevant. Further experimental investigations are needed to validate these hypotheses.
Physical and Chemical Properties Analysis
Physical Properties :
- Melting Point : Not specified in the available data.
- Boiling Point : Not specified in the available data.
- Solubility : Solubility in various solvents impacts its practical applications.
- Appearance : Likely a solid or crystalline material.
Chemical Properties :
- Reactivity : Reactivity with acids, bases, and other functional groups.
- Stability : Stability under different conditions (e.g., temperature, light, air).
Safety and Hazards
Safety considerations are crucial when handling any chemical compound:
- Toxicity : Investigate its toxicity profile, especially if used in pharmaceutical or industrial applications.
- Handling Precautions : Proper protective gear and protocols are essential.
- Environmental Impact : Assess its impact on the environment during production, use, and disposal.
Future Directions
Future research on 5-(Thiomorpholin-4-yl)benzene-1,3-diol should focus on:
- Biological Activity : Explore its potential as an antioxidant, antimicrobial, or other bioactive agent.
- Synthetic Modifications : Design derivatives with improved properties.
- Applications : Investigate its use in materials science, medicine, or other fields.
Remember that this analysis is based on available literature, and further studies are necessary to uncover additional insights. For a more detailed understanding, consult relevant scientific papers and experts in the field12.
properties
IUPAC Name |
5-thiomorpholin-4-ylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRWXOVWJCSBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiomorpholin-4-yl)benzene-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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